molecular formula C14H17NO4 B3114090 (1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylic acid CAS No. 19946-44-2

(1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylic acid

Cat. No.: B3114090
CAS No.: 19946-44-2
M. Wt: 263.29
InChI Key: DEHMZYGMZLWARX-NWDGAFQWSA-N
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Description

The compound “(1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylic acid” is a stereospecific cyclopentane derivative featuring a benzyloxycarbonyl (Cbz)-protected amino group at the 3-position and a carboxylic acid group at the 1-position. Its stereochemistry (1S,3R) is critical for its physicochemical and biological properties. This compound is primarily used in peptide synthesis and medicinal chemistry as a chiral building block .

Properties

IUPAC Name

(1S,3R)-3-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c16-13(17)11-6-7-12(8-11)15-14(18)19-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,18)(H,16,17)/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEHMZYGMZLWARX-NWDGAFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylic acid, commonly referred to as a benzyloxycarbonyl derivative of cyclopentane carboxylic acid, is a compound of significant interest in biochemical research. This article delves into its biological activity, mechanisms of action, and various applications in scientific studies.

  • Molecular Formula : C₁₄H₁₇NO₄
  • Molecular Weight : 263.29 g/mol
  • CAS Number : 1380486-21-4

The compound exhibits several biochemical properties that facilitate its role in various biological processes:

  • Enzyme Interactions : It interacts with proteases, modulating their activity through competitive inhibition or activation. The benzyloxycarbonyl group serves as a protecting group, which can be selectively removed to activate the compound in specific reactions .
  • Cellular Effects : It has been shown to influence cellular signaling pathways, particularly the MAPK/ERK pathway, which is crucial for cell growth and differentiation. This modulation can lead to changes in gene expression and cellular metabolism .

The biological activity of (1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylic acid is primarily mediated through its binding interactions with various biomolecules:

  • Inhibition of Enzymes : The compound can inhibit enzymes by binding to their active sites, thereby altering their function. This is particularly relevant in drug design where such interactions can lead to therapeutic effects .
  • Transport and Distribution : Within biological systems, the compound's transport is facilitated by specific transporters that mediate its distribution across cellular membranes. This distribution is critical for its bioactivity and therapeutic potential .

1. Neuroprotective Effects

Research has indicated that this compound may exhibit neuroprotective properties. In studies focused on neurological disorders such as Alzheimer's disease, (1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylic acid showed potential in protecting neuronal cells from oxidative stress and apoptosis .

2. Pharmaceutical Applications

The compound serves as a building block in the synthesis of various pharmaceuticals. It has been utilized in developing drugs targeting conditions related to amino acid metabolism and protein synthesis, thereby aiding in the understanding of cellular functions .

Dosage Effects

The effects of (1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylic acid vary significantly with dosage:

  • Low Doses : Minimal observable effects on cellular functions.
  • High Doses : Significant biochemical changes are noted, including alterations in enzyme activity and cellular signaling pathways .

Summary of Biological Activity

Activity TypeDescription
Enzyme InteractionModulates protease activity; acts as a competitive inhibitor
Cellular SignalingInfluences MAPK/ERK pathway; affects gene expression
NeuroprotectivePotential protective effects against neuronal damage
Pharmaceutical UseBuilding block for drugs targeting metabolic disorders

Comparison with Similar Compounds

Stereoisomers and Diastereomers

  • (1R,3S)-3-{[(tert-Butoxycarbonyl)amino}cyclopentane-1-carboxylic acid Stereochemistry: The (1R,3S) configuration distinguishes it from the target compound, leading to differences in melting points (172.1°C vs. 192°C for the (1S,3R) isomer) and optical activity . Protecting Group: The tert-butoxycarbonyl (Boc) group, unlike Cbz, is acid-labile, enabling orthogonal deprotection strategies in multi-step syntheses .
  • (1S,3S)-3-Benzyloxycarbonylamino-cyclopentanecarboxylic acid Stereochemistry: The (1S,3S) isomer exhibits distinct spatial arrangement, altering hydrogen-bonding interactions and solubility. This impacts its utility in crystallography and biological assays .

Functional Group Modifications

  • (1S,3R)-3-((tert-Butoxycarbonyl)amino)-1-isopropylcyclopentane-1-carboxylic acid Substituent Effects: The isopropyl group at the 1-position introduces steric hindrance, reducing reactivity in coupling reactions compared to the unsubstituted target compound. Predicted pKa (4.84) suggests slightly lower acidity than the Cbz analog . Applications: Used in asymmetric catalysis due to its rigid cyclopentane backbone .
  • (1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid

    • Ester vs. Acid : The methoxycarbonyl group enhances lipophilicity (logP ~1.5 vs. ~0.8 for the carboxylic acid), making it more membrane-permeable in drug delivery studies .

Deprotected Derivatives

  • (1S,3R)-3-Aminocyclopentanecarboxylic acid Properties: The free amino group increases polarity (aqueous solubility >50 mg/mL vs. <5 mg/mL for Cbz-protected form) but reduces stability under oxidative conditions. Melting point: 192°C (decomposition) . Biological Relevance: Acts as a conformationally restricted β-amino acid analog, mimicking natural amino acids like threonine .

Physicochemical Properties Comparison

Compound Name Protecting Group Melting Point (°C) Molecular Weight (g/mol) Key Applications
Target Compound (1S,3R)-Cbz Cbz Not reported 263.29 Peptide synthesis
(1R,3S)-Boc isomer Boc 172.1 (dec.) 229.28 Chiral intermediates
(1S,3R)-3-Amino (deprotected) None 192 (dec.) 129.15 Biological analogs
(1S,3R)-Methoxycarbonyl Methoxycarbonyl Not reported 170.21 Lipophilic prodrugs

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylic acid, and how are intermediates purified?

  • Methodological Answer : The synthesis typically involves multi-step protection/deprotection strategies. For example, tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups are used to protect the amino moiety. A key step is the hydrolysis of methyl esters using lithium hydroxide in methanol/water, followed by purification via silica gel chromatography (hexane/ethyl acetate gradients) . Acidic deprotection (e.g., trifluoroacetic acid) and cation-exchange chromatography (Dowex 50W-X8) yield the final product . Purity is confirmed by 1H^1H, 13C^{13}C, and 19F^{19}F NMR, with HRMS for mass validation .

Q. How is the stereochemical configuration of the compound verified experimentally?

  • Methodological Answer : Stereochemistry is confirmed using NMR coupling constants and NOESY experiments. For instance, diastereotopic proton splitting patterns in cyclopentane rings (e.g., J=16.9HzJ = 16.9 \, \text{Hz}) and spatial correlations in 2D NMR help assign the (1S,3R) configuration . Chiral HPLC or polarimetry may supplement these analyses .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Safety data sheets (SDS) advise using PPE (gloves, goggles) and working in a fume hood. In case of skin contact, rinse immediately with water; for inhalation, move to fresh air and seek medical attention. Avoid release into waterways due to potential environmental toxicity .

Advanced Research Questions

Q. How can conflicting NMR data for similar cyclopentane derivatives be resolved during structural elucidation?

  • Methodological Answer : Contradictions arise from conformational flexibility or solvent effects (e.g., DMSO vs. D2_2O). Use variable-temperature NMR to observe dynamic processes (e.g., ring puckering) and compare 19F^{19}F chemical shifts for fluorinated analogs . Density functional theory (DFT) calculations can model expected shifts and validate assignments .

Q. What strategies optimize enantioselective synthesis of this compound for biological studies?

  • Methodological Answer : Asymmetric catalysis (e.g., chiral auxiliaries or transition-metal catalysts) is critical. For example, cyclopropanation with diazo compounds and Rh2_2(OAc)4_4 achieves high enantiomeric excess (ee). Enzymatic resolution (lipases or esterases) may further purify enantiomers .

Q. How does this compound perform in decarboxylative cross-coupling reactions under metallaphotoredox conditions?

  • Methodological Answer : Fe/Ni dual catalytic systems enable C(sp3^3)–C(sp2^2) bond formation. The carboxylic acid undergoes photoinduced decarboxylation to generate alkyl radicals, which couple with aryl halides. Key parameters include ligand choice (e.g., cyclam for Fe) and base (iPr2_2NEt vs. K3_3PO4_4) to suppress dimerization . Yields range from 41–78% for cyclic substrates .

Q. What role does the cyclopentane scaffold play in modulating biological activity compared to acyclic analogs?

  • Methodological Answer : Conformational restriction enhances binding affinity to targets like GABA receptors. In hippocampal neuron studies, rigid cyclopentane analogs (e.g., cis-3-aminocyclopentanecarboxylic acid) mimic the extended conformation of GABA (4.74 Å separation between NH2_2 and COOH), showing potent inhibition reversible by picrotoxin . Acyclic analogs lack this precision .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylic acid
Reactant of Route 2
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(1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylic acid

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